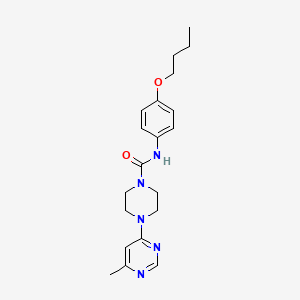
N-(4-butoxyphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-butoxyphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C20H27N5O2 and its molecular weight is 369.469. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-butoxyphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C18H24N4O and a molecular weight of approximately 320.41 g/mol. Its structure features a piperazine core substituted with a butoxyphenyl group and a methylpyrimidinyl moiety, which may contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar piperazine derivatives. For instance, compounds with similar structural motifs have demonstrated significant activity against Gram-positive and Gram-negative bacteria. The mechanism of action typically involves disrupting bacterial cell membranes, leading to increased permeability and eventual cell death. This is particularly relevant for the treatment of infections caused by resistant strains such as Pseudomonas aeruginosa .
Analgesic and Anti-inflammatory Effects
Piperazine derivatives have also been studied for their analgesic properties. In one study, modifications to piperazine structures resulted in compounds that effectively alleviated pain in animal models without significant side effects . The anti-inflammatory mechanisms are often linked to the inhibition of specific signaling pathways involved in pain perception.
Case Studies
- Antibacterial Efficacy : A study evaluating the antibacterial efficacy of piperazine derivatives found that compounds with similar structures to this compound exhibited low minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial membranes was a key factor in its effectiveness .
- Safety Profile : Hemolytic assays conducted on related compounds indicated that they exhibited low hemolytic activity towards human red blood cells, suggesting a favorable safety profile for potential therapeutic applications . This is crucial for developing drugs that minimize adverse effects while maintaining efficacy.
Table 1: Biological Activities of Related Piperazine Derivatives
| Compound Name | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | Antibacterial | 1 | |
| Compound B | Analgesic | Effective | |
| Compound C | Antifungal | 5 |
The biological activity of this compound is likely mediated through several mechanisms:
- Membrane Disruption : Similar compounds have shown the ability to disrupt bacterial membranes, leading to cell lysis.
- Inhibition of Enzymatic Pathways : Some derivatives inhibit key enzymes involved in bacterial metabolism.
- Receptor Modulation : Potential modulation of pain receptors has been observed in related piperazine structures, suggesting analgesic properties.
Propiedades
IUPAC Name |
N-(4-butoxyphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O2/c1-3-4-13-27-18-7-5-17(6-8-18)23-20(26)25-11-9-24(10-12-25)19-14-16(2)21-15-22-19/h5-8,14-15H,3-4,9-13H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPUSZQCZSFISQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NC=NC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














